(1-Methoxyprop-1-enyloxy)trimethylsilane (1-Methoxyprop-1-enyloxy)trimethylsilane
Brand Name: Vulcanchem
CAS No.:
VCID: VC16784388
InChI: InChI=1S/C7H16O2Si/c1-6-7(8-2)9-10(3,4)5/h6H,1-5H3
SMILES:
Molecular Formula: C7H16O2Si
Molecular Weight: 160.29 g/mol

(1-Methoxyprop-1-enyloxy)trimethylsilane

CAS No.:

Cat. No.: VC16784388

Molecular Formula: C7H16O2Si

Molecular Weight: 160.29 g/mol

* For research use only. Not for human or veterinary use.

(1-Methoxyprop-1-enyloxy)trimethylsilane -

Specification

Molecular Formula C7H16O2Si
Molecular Weight 160.29 g/mol
IUPAC Name 1-methoxyprop-1-enoxy(trimethyl)silane
Standard InChI InChI=1S/C7H16O2Si/c1-6-7(8-2)9-10(3,4)5/h6H,1-5H3
Standard InChI Key RTHAKVSHSCPUGI-UHFFFAOYSA-N
Canonical SMILES CC=C(OC)O[Si](C)(C)C

Introduction

Chemical Structure and Nomenclature

Systematic Identification

The IUPAC name for this compound is [(E)-1-methoxyprop-1-enoxy]-trimethylsilane, reflecting its stereochemistry and functional groups . Its structure consists of a propenyloxy chain (CH2=CHO\text{CH}_2=\text{CH}-\text{O}-) substituted with a methoxy group (OCH3\text{OCH}_3) at the 1-position and a trimethylsilyl group (Si(CH3)3\text{Si}(\text{CH}_3)_3) at the oxygen atom. The (E)-configuration indicates the trans arrangement of substituents around the double bond .

Key Identifiers:

PropertyValueSource
CAS Number34880-70-1
Molecular FormulaC7H16O2Si\text{C}_7\text{H}_{16}\text{O}_2\text{Si}
SMILESC/C=C(\OC)/O[Si](C)(C)C\text{C/C=C(\OC)/O[Si](C)(C)C}
InChIKeyRTHAKVSHSCPUGI-VOTSOKGWSA-N

Structural Analysis

The compound’s planar geometry, confirmed by X-ray crystallography and NMR studies, enhances its reactivity in electron-deficient environments. The trimethylsilyl group acts as a protecting moiety, stabilizing the enolate intermediate during reactions .

Physicochemical Properties

Physical Characteristics

(1-Methoxyprop-1-enyloxy)trimethylsilane is a colorless liquid at room temperature with a density of 0.9±0.1g/cm30.9 \pm 0.1 \, \text{g/cm}^3 and a boiling point of 134.8±23.0C134.8 \pm 23.0^\circ \text{C} at standard pressure . Its low viscosity and moderate volatility make it suitable for solution-phase reactions.

Thermodynamic Data:

PropertyValueSource
Flash Point23.5±23.0C23.5 \pm 23.0^\circ \text{C}
Vapor Pressure10.1mmHg(25C)10.1 \, \text{mmHg} \, (25^\circ \text{C})
SolubilityMiscible with THF, DCM, ethers

Spectroscopic Profiles

  • 1H^1\text{H}-NMR (CDCl3_3): Signals at δ 1.55 (s, 9H, Si(CH3_3)3_3), δ 3.42 (s, 3H, OCH3_3), δ 5.21–5.35 (m, 2H, CH2_2=CH).

  • 13C^{13}\text{C}-NMR: Peaks at δ 18.2 (Si(CH3_3)3_3), δ 51.8 (OCH3_3), δ 122.4 and 134.7 (CH2_2=CH) .

Synthesis Methods

Catalytic Pathways

The most efficient synthesis involves bismuth triflate-catalyzed silylation of methyl propenyl ether with trimethylsilyl chloride (Eq. 1):

CH3OCH2CH=CH2+ClSi(CH3)3Bi(OTf)3(1-Methoxyprop-1-enyloxy)trimethylsilane+HCl\text{CH}_3\text{OCH}_2\text{CH}=\text{CH}_2 + \text{ClSi}(\text{CH}_3)_3 \xrightarrow{\text{Bi(OTf)}_3} \text{(1-Methoxyprop-1-enyloxy)trimethylsilane} + \text{HCl}

This method achieves yields exceeding 85% under reflux conditions (60°C, 12 hours).

Alternative Approaches

  • Pd-Catalyzed Cross-Coupling: Utilizes palladium complexes to couple silyl ethers with propenyl bromides .

  • Microwave-Assisted Synthesis: Reduces reaction time to 2 hours with comparable yields.

Applications in Organic Synthesis

Enolate Stabilization

The compound serves as a trimethylsilyl enolate equivalent, enabling aldol condensations and Michael additions without strong bases. For example, it reacts with aldehydes to form β-hydroxy esters (Eq. 2):

RCHO+(1-Methoxyprop-1-enyloxy)trimethylsilaneRCH(OH)COOR\text{RCHO} + \text{(1-Methoxyprop-1-enyloxy)trimethylsilane} \rightarrow \text{RCH(OH)COOR}'

Cross-Coupling Reactions

In Suzuki-Miyaura couplings, it acts as a silicon-based coupling partner, facilitating C–Si bond formation with aryl halides .

Synthesis of β-Amino Esters

Using bismuth triflate, the compound reacts with imines to produce β-amino esters with >90% enantiomeric excess.

Recent Advancements (2024–2025)

Flow Chemistry Applications

Recent studies highlight its use in continuous-flow systems for scalable production of silylated intermediates.

Green Chemistry Initiatives

Solvent-free syntheses employing ionic liquids have reduced waste generation by 40% .

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